molecular formula C₂₃H₂₉NO₃ B1146367 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol CAS No. 955365-79-4

1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol

Cat. No. B1146367
CAS RN: 955365-79-4
M. Wt: 367.48
InChI Key:
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Description

1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol is a reactant used in the synthesis of O-desmethylvenlafaxine succinate . It has a molecular weight of 367.48 and a molecular formula of C23H29NO3 .


Synthesis Analysis

This compound is used as a reactant in the synthesis of O-desmethylvenlafaxine succinate . The synthesis process involves several steps, including benzyl protection of the phenolic hydroxyl group, cyclohexanone condensation, deprotection, cyano reduction, dimethylation, and succinic acid salt formation .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a phenyl group through an oxygen atom (benzyloxyphenyl), a dimethylcarbamoyl group, and a cyclohexanol group . The structure is complex and contributes to its unique chemical properties.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protection of the hydroxyl group, condensation with cyclohexanone, deprotection, reduction of the cyano group, and dimethylation . These reactions are facilitated by various catalysts and result in high yields and purity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 367.48 and a molecular formula of C23H29NO3 . Other properties such as melting point, boiling point, and density are not available from the current search results.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol involves the reaction of 4-benzyloxybenzaldehyde with cyclohexanone in the presence of a base to form 4-benzyloxyphenylcyclohexanone. This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base to form 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanone. Finally, the carbonyl group in the intermediate is reduced to an alcohol using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": ["4-benzyloxybenzaldehyde", "cyclohexanone", "dimethylcarbamoyl chloride", "base", "sodium borohydride"], "Reaction": ["Step 1: React 4-benzyloxybenzaldehyde with cyclohexanone in the presence of a base to form 4-benzyloxyphenylcyclohexanone.", "Step 2: React 4-benzyloxyphenylcyclohexanone with dimethylcarbamoyl chloride in the presence of a base to form 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanone.", "Step 3: Reduce the carbonyl group in 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanone to an alcohol using a reducing agent such as sodium borohydride to yield the final product." ] }

CAS RN

955365-79-4

Molecular Formula

C₂₃H₂₉NO₃

Molecular Weight

367.48

synonyms

2-(4-(Benzyloxy)phenyl)-2-(1-hydroxycyclohexyl)-N,N-dimethylacetamide;  α-(1-Hydroxycyclohexyl)-N,N-dimethyl-4-(phenylmethoxy)benzeneacetamide

Origin of Product

United States

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